3-[12-(3-Hydroxyprop-1-en-2-yl)-4,8-dimethyl-5-(6-methylhept-5-en-2-yl)-13-tetracyclo[7.5.0.01,13.04,8]tetradecanyl]propanoic acid
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Overview
Description
3-[12-(3-Hydroxyprop-1-en-2-yl)-4,8-dimethyl-5-(6-methylhept-5-en-2-yl)-13-tetracyclo[7.5.0.01,13.04,8]tetradecanyl]propanoic acid is a complex organic compound with a unique structure. This compound is characterized by its tetracyclic core and multiple functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[12-(3-Hydroxyprop-1-en-2-yl)-4,8-dimethyl-5-(6-methylhept-5-en-2-yl)-13-tetracyclo[7.5.0.01,13.04,8]tetradecanyl]propanoic acid involves multiple steps, including the formation of the tetracyclic core and the introduction of the functional groups. The synthetic route typically starts with the construction of the tetracyclic core through a series of cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve the optimization of the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and the development of scalable processes. The industrial production process also involves rigorous purification steps to ensure the compound’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
3-[12-(3-Hydroxyprop-1-en-2-yl)-4,8-dimethyl-5-(6-methylhept-5-en-2-yl)-13-tetracyclo[7.5.0.01,13.04,8]tetradecanyl]propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyprop-1-en-2-yl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to convert double bonds into single bonds.
Substitution: Functional groups on the tetracyclic core can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyprop-1-en-2-yl group can yield ketones or aldehydes, while reduction can result in the formation of saturated compounds .
Scientific Research Applications
3-[12-(3-Hydroxyprop-1-en-2-yl)-4,8-dimethyl-5-(6-methylhept-5-en-2-yl)-13-tetracyclo[7.5.0.01,13.04,8]tetradecanyl]propanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-[12-(3-Hydroxyprop-1-en-2-yl)-4,8-dimethyl-5-(6-methylhept-5-en-2-yl)-13-tetracyclo[7.5.0.01,13.04,8]tetradecanyl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-[12-(3-Hydroxyprop-1-en-2-yl)-4,8-dimethyl-5-(6-methylhept-5-en-2-yl)-13-tetracyclo[7.5.0.01,13.04,8]tetradecanyl]propanoic acid include:
- (E)-4-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol
- 2-(3-Hydroxyprop-1-en-1-yl)-5-methoxyphenol
- (E)-4-(3-Hydroxyprop-1-en-1-yl)phenyl acetate .
Uniqueness
The uniqueness of this compound lies in its complex tetracyclic structure and the presence of multiple functional groups. This makes it a versatile compound with diverse applications in various fields of research .
Biological Activity
3-[12-(3-Hydroxyprop-1-en-2-yl)-4,8-dimethyl-5-(6-methylhept-5-en-2-yl)-13-tetracyclo[7.5.0.01,13.04,8]tetradecanyl]propanoic acid is a complex organic compound notable for its unique tetracyclic structure and various functional groups. This compound has garnered attention in the scientific community due to its potential biological activities, including anti-inflammatory, antibacterial, and cytotoxic properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
IUPAC Name
The full IUPAC name for the compound is:
This compound .
Molecular Formula
The molecular formula is C30H48O3, indicating a complex arrangement of carbon, hydrogen, and oxygen atoms.
Structural Features
The compound features:
- A tetracyclic core.
- Multiple functional groups including hydroxyl and propanoic acid moieties.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. These interactions may involve:
- Enzyme modulation : The compound may bind to various enzymes, influencing their activity.
- Receptor interaction : It could interact with cellular receptors that mediate physiological responses.
Anti-inflammatory Activity
Research indicates that this compound may inhibit key inflammatory pathways such as the TLR4/MyD88/NF-kB signaling pathway. This pathway is crucial in regulating inflammatory responses in various conditions, including arthritis and other inflammatory diseases .
Antibacterial Activity
In vitro studies have demonstrated significant antibacterial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values suggest effective inhibition of bacterial growth, comparable to established antibiotics .
Cytotoxicity
Cytotoxic assays have shown that the compound exhibits selective toxicity towards certain cancer cell lines while sparing normal cells. This selectivity is critical for developing potential therapeutic agents with fewer side effects .
Study 1: Anti-inflammatory Effects
A study conducted on animal models of arthritis revealed that treatment with the compound resulted in a marked reduction in joint inflammation and pain scores compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells in treated tissues.
Study 2: Antibacterial Efficacy
In a comparative study using disc diffusion methods, the compound demonstrated inhibition zones against Gram-positive and Gram-negative bacteria, indicating broad-spectrum antibacterial activity. The results were statistically significant when compared to controls .
Data Table: Biological Activities
Properties
IUPAC Name |
3-[12-(3-hydroxyprop-1-en-2-yl)-4,8-dimethyl-5-(6-methylhept-5-en-2-yl)-13-tetracyclo[7.5.0.01,13.04,8]tetradecanyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O3/c1-20(2)8-7-9-21(3)23-12-14-28(6)25-11-10-24(22(4)18-31)29(15-13-26(32)33)19-30(25,29)17-16-27(23,28)5/h8,21,23-25,31H,4,7,9-19H2,1-3,5-6H3,(H,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCYFLMAPFEZKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)C1CCC2(C1(CCC34C2CCC(C3(C4)CCC(=O)O)C(=C)CO)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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